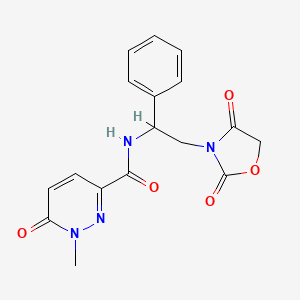

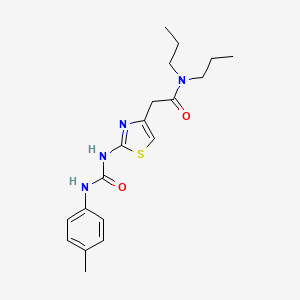

![molecular formula C18H17N3O4 B2685670 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421441-85-1](/img/structure/B2685670.png)

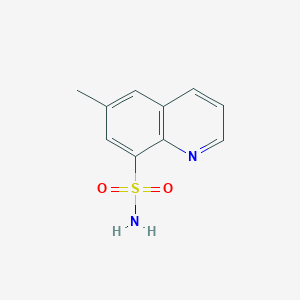

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Imidazole is a planar five-membered ring which is present in important biological compounds like histidine and histamine.

Synthesis Analysis

Benzofuran can be synthesized from salicylic acid and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Imidazole can be synthesized from glyoxal, formaldehyde and ammonia.Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused five-membered and six-membered ring, with oxygen being a part of the five-membered ring . Imidazole is a five membered planar ring, which contains two nitrogen atoms .Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of reactions. For example, they can be converted to benzo[d][1,3]dioxin-4-ones using dichloromethane .Aplicaciones Científicas De Investigación

Antibacterial and Antioxidant Activities

Compounds synthesized from related structures have demonstrated significant antibacterial, antiurease, and antioxidant activities. The acylhydrazone compound named ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives were evaluated for these properties, showing effective antiurease and antioxidant activities (Sokmen et al., 2014).

Cancer Chemotherapy and Malaria

Another area of application is in cancer chemotherapy and malaria treatment. Inhibitors of NQO2, involving analogues of furan amidines, have shown potential. The structural modifications of these compounds aim to improve solubility, decrease basicity, and enhance activity against specific targets. Some of these analogues have inhibited the growth of Plasmodium falciparum, indicating their potential use in malaria treatment (Alnabulsi et al., 2018).

Corrosion Inhibition

The study of amino acid compounds as corrosion inhibitors for N80 steel in HCl solution has revealed that derivatives related to the chemical compound can significantly reduce corrosion. This application is crucial in industrial processes where metal protection is necessary. The inhibitors work by adsorbing onto the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2015).

Anti-leishmanicidal Activity

Nitroaromatic compounds derived from similar structures have been synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. These studies are pivotal in discovering new treatments for leishmaniasis, a disease caused by parasitic protozoans. The activity of these compounds indicates their potential as lead structures for the development of new anti-leishmanicidal drugs (Dias et al., 2015).

Plant Growth Regulation

Compounds similar to "N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" have shown plant growth regulatory activity. In particular, N'-[2-(5,6-dimethylbenzothiazolyl)]-N-furfuryloxamide demonstrated the ability to inhibit the radicle growth of rape and leek seedlings, suggesting its use in agricultural research to control plant growth (Kitagawa & Tsutsui, 2000).

Mecanismo De Acción

Imidazole derivatives

The imidazole ring is a key component of many biologically active compounds, including some drugs currently on the market . Imidazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Benzodioxole derivatives

Benzodioxole is another key component of this compound. Benzodioxole derivatives have been used in the synthesis of metal-organic frameworks, which have a variety of applications due to their unique physical properties .

Furan derivatives

The furan ring is another important component of this compound. Furan derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-10-13(14-3-2-8-23-14)20-17(21)6-7-19-18(22)12-4-5-15-16(9-12)25-11-24-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTHFPIBGORPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

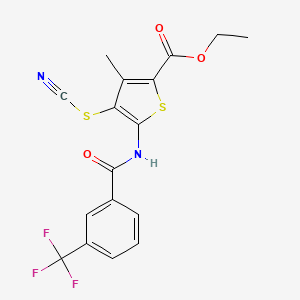

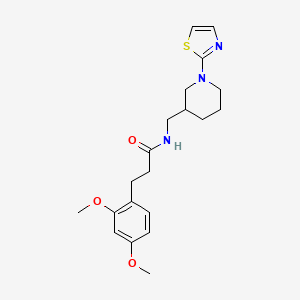

![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)

![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2685597.png)